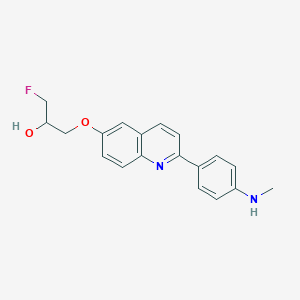

THK-5117

Description

The exact mass of the compound 1-Fluoro-3-(2-(4-(methylamino)phenyl)quinolin-6-yloxy)propan-2-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-3-[2-[4-(methylamino)phenyl]quinolin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-21-15-5-2-13(3-6-15)18-8-4-14-10-17(7-9-19(14)22-18)24-12-16(23)11-20/h2-10,16,21,23H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGZMQJLUUBGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Tau-Binding Mechanism of THK-5117: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action behind THK-5117, a second-generation positron emission tomography (PET) tracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on its binding characteristics, experimental validation, and specificity, offering a comprehensive resource for those in the field of neurodegenerative disease research.

Core Binding Characteristics of this compound

This compound is a 2-arylquinoline derivative that demonstrates a high affinity for paired helical filaments (PHFs) of hyperphosphorylated tau protein.[1][2] Its mechanism of action is centered on its ability to selectively bind to the β-sheet structures that are characteristic of aggregated tau in neurofibrillary tangles (NFTs).[3] This binding allows for the visualization and quantification of tau deposits in the brain using PET imaging.[4][5]

In vitro studies on post-mortem brain tissue from Alzheimer's disease patients have been crucial in elucidating the binding properties of this compound. These investigations reveal that this compound binds to multiple sites on tau aggregates with high affinity.[6] Competition studies have further refined our understanding, indicating the presence of super-high-affinity and high-affinity binding sites.[1][7]

While highly selective for tau aggregates, this compound has been observed to exhibit some off-target binding, most notably to monoamine oxidase B (MAO-B).[1][7][8] However, the affinity for MAO-B is considerably lower than for tau, particularly in regions with high NFT density.[1][7] Studies in mouse models of Alzheimer's disease have also suggested potential binding to Aβ plaques, although this is less pronounced than its primary interaction with tau.[9][10][11]

Quantitative Binding Data

The following tables summarize the key quantitative data from various in vitro binding assays, providing a comparative overview of this compound's binding affinities.

| Binding Parameter | Tracer | Value | Brain Region | Reference |

| Ki (super-high-affinity) | This compound | 0.3 pM | Hippocampus | [1][7] |

| Ki (high-affinity) | This compound | 20 nM | Hippocampus | [1][7] |

| Ki (vs. 3H-deprenyl for MAO-B) | This compound | 148 nM | Putamen | [8] |

| Ki (vs. 3H-deprenyl for MAO-B) | This compound | 286 nM | Hippocampus | [8] |

| Tracer | Binding Site 1 | Binding Site 2 | Reference |

| 3H-THK5351 (structurally related) | Kd1 = 5.6 nM, Bmax1 = 76 pmol/g | Kd2 = 1 nM, Bmax2 = 40 pmol/g | [1][7] |

Experimental Protocols

The characterization of this compound's binding mechanism relies on a suite of established experimental protocols. Below are detailed methodologies for the key experiments cited.

In Vitro Binding Assays in Post-mortem Human Brain Tissue

Objective: To determine the affinity and density of this compound binding sites in brain regions with known tau pathology.

Methodology:

-

Tissue Preparation: Post-mortem brain tissue from confirmed Alzheimer's disease cases and healthy controls is obtained. Brain regions of interest (e.g., hippocampus, temporal cortex) are dissected and homogenized in an appropriate buffer (e.g., Tris-HCl).

-

Saturation Binding Assay:

-

A fixed amount of brain homogenate is incubated with increasing concentrations of radiolabeled this compound (e.g., 3H-THK-5117).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound or a related compound.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data using Scatchard analysis or non-linear regression.[12]

-

-

Competition Binding Assay:

-

Brain homogenates are incubated with a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled competitor compounds (e.g., this compound, other tau tracers, or potential off-target binders like MAO-B inhibitors).

-

Following incubation and filtration, the amount of bound radioligand is measured.

-

The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

-

Autoradiography

Objective: To visualize the regional distribution of this compound binding in brain sections and correlate it with the known distribution of tau pathology.

Methodology:

-

Tissue Sectioning: Frozen post-mortem brain tissue blocks are sectioned on a cryostat to a thickness of typically 10-20 µm.

-

Incubation: The brain sections are incubated with a solution containing radiolabeled this compound (e.g., 3H-THK-5117 or 18F-THK-5117). Non-specific binding is determined by incubating adjacent sections in the presence of an excess of unlabeled ligand.

-

Washing and Drying: After incubation, the sections are washed in buffer to remove unbound radioligand and then dried.

-

Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a specific period to detect the radioactive signal.

-

Imaging and Analysis: The imaging plate or film is scanned to produce a digital autoradiogram. The intensity of the signal in different brain regions is quantified and compared with histological staining for tau pathology (e.g., using AT8 antibody) on adjacent sections.[6][13][14]

Small-Animal PET Imaging in Transgenic Mouse Models

Objective: To evaluate the in vivo binding characteristics and pharmacokinetics of 18F-THK-5117 in animal models of tauopathy.

Methodology:

-

Animal Models: Transgenic mouse models that overexpress human tau with mutations known to cause frontotemporal dementia (e.g., P301S) are used, along with wild-type controls.[13][14]

-

Radiotracer Injection: The animals are anesthetized and injected intravenously with a bolus of 18F-THK-5117.[13]

-

PET Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the uptake and clearance of the radiotracer in the brain.[13][15]

-

Image Analysis: The PET images are reconstructed and can be co-registered with a magnetic resonance imaging (MRI) atlas for anatomical reference. Regions of interest (ROIs) are drawn on the images to measure the standardized uptake value ratio (SUVR), typically using the cerebellum as a reference region.[13]

-

Blocking Studies: To confirm the specificity of the signal, a separate cohort of animals can be pre-treated with a high dose of unlabeled this compound or a competitor before the radiotracer injection. A reduction in the PET signal in the target regions indicates specific binding.[13][14]

-

Correlation with Histology: Following the final imaging session, the animals are euthanized, and their brains are extracted for immunohistochemical analysis to correlate the in vivo PET signal with the ex vivo tau pathology.[13][14]

Visualizing the Mechanism and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the binding mechanism, experimental workflows, and logical relationships of this compound.

References

- 1. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [(18)F]this compound PET for assessing neurofibrillary pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. radiologytoday.net [radiologytoday.net]

- 6. Visualization of regional tau deposits using (3)H-THK5117 in Alzheimer brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. research.abo.fi [research.abo.fi]

- 10. researchgate.net [researchgate.net]

- 11. (S)-[18F]THK5117 brain uptake is associated with Aβ plaques and MAO-B enzyme in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uu.diva-portal.org [uu.diva-portal.org]

- 13. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Tracer Kinetic Analysis of (S)-18F-THK5117 as a PET Tracer for Assessing Tau Pathology | Journal of Nuclear Medicine [jnm.snmjournals.org]

Technical Whitepaper: Binding Affinity of THK-5117 for Tau Fibrils

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

THK-5117 is a first-generation 2-arylquinoline derivative developed as a positron emission tomography (PET) ligand for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies. Its efficacy as an imaging agent is fundamentally determined by its binding affinity and selectivity for tau aggregates over other proteins, such as amyloid-beta (Aβ) plaques. This document provides a comprehensive technical overview of the binding characteristics of this compound, summarizing quantitative affinity data and detailing the experimental protocols used for its characterization.

Quantitative Binding Affinity Data

The binding affinity of this compound for tau fibrils has been determined using various in vitro binding assays, primarily with postmortem human brain tissue from patients with Alzheimer's disease. The data consistently demonstrate a high affinity in the nanomolar range.[1][2] Competition binding studies have revealed multiple binding sites with different affinities.

Affinity for Tau Aggregates

In competitive binding assays using postmortem hippocampus brain homogenates from AD patients and the radioligand [³H]-THK5351, this compound demonstrated the presence of at least two distinct binding sites: a "super-high-affinity" site and a "high-affinity" site.[3]

| Radioligand | Competitor | Tissue Source (AD) | Binding Site | Kᵢ (Inhibition Constant) |

| [³H]-THK5351 | Unlabeled this compound | Hippocampus | Super-High-Affinity | 0.3 pM[3] |

| [³H]-THK5351 | Unlabeled this compound | Hippocampus | High-Affinity | 20 nM[3] |

Other studies have reported similar high-affinity binding. For instance, one report cites a Kᵢ value of 10.5 nM for tau fibrils.[4] Saturation binding assays using [¹⁸F]-THK-5117 with AD mesial temporal homogenates have determined a dissociation constant (Kd) for high-affinity sites to be 5.19 nM.[5]

Selectivity and Off-Target Binding

A critical characteristic of a tau PET tracer is its selectivity for tau aggregates over other potential binding targets in the brain, notably Aβ plaques and monoamine oxidase (MAO) enzymes.

-

Selectivity over Aβ: this compound has shown high selectivity for tau over Aβ aggregates.[6] Autoradiography studies on human AD brain sections confirm that the binding pattern of this compound aligns with the known distribution of neurofibrillary tangles (NFTs) rather than Aβ plaques.[1][5]

-

Off-Target Binding to MAO-B: this compound exhibits off-target binding to monoamine oxidase B (MAO-B).[3] Competition assays using [³H]-deprenyl, a selective MAO-B inhibitor, were performed on AD brain homogenates.[3][7] While this off-target binding exists, the affinity is significantly lower than for tau.[3]

| Radioligand | Competitor | Tissue Source (AD) | Off-Target | Kᵢ (Inhibition Constant) |

| [³H]-deprenyl | Unlabeled this compound | Hippocampus | MAO-B | 286 nM[3] |

| [³H]-deprenyl | Unlabeled this compound | Putamen | MAO-B | 148 nM[3] |

It has been noted that while some in vitro studies using postmortem brain samples did not detect binding to MAO-B, other studies have confirmed this interaction.[7][8] This off-target binding, along with non-specific binding to white matter, is a known limitation of this first-generation tracer.[8][9][10][11]

Experimental Protocols

The quantitative data presented above were primarily generated using competitive and saturation radioligand binding assays on postmortem human brain tissue.

Protocol for Competitive Binding Assay (Kᵢ Determination)

This method is used to determine the affinity of an unlabeled compound (the competitor, e.g., this compound) by measuring its ability to displace a radiolabeled ligand from its binding site.

-

Tissue Preparation: Postmortem brain tissue (e.g., hippocampus) from confirmed AD cases is homogenized in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4) to a final concentration of approximately 0.2 mg/ml.[7]

-

Assay Components:

-

Radioligand: A fixed concentration of a high-affinity radioligand, such as [³H]-THK5351 (e.g., 1.5 nM), is used.[7]

-

Competitor: Increasing concentrations of the unlabeled test compound, this compound, are added (e.g., from 10⁻¹⁴ M to 10⁻⁵ M).[7]

-

Brain Homogenate: The prepared tissue homogenate serves as the source of tau fibrils.

-

-

Incubation: The components are mixed and incubated to allow the binding to reach equilibrium. A typical incubation period is 2 hours at room temperature.[7]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). These filters are often presoaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.[7] This step separates the protein-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound ligand. The radioactivity trapped on the filters, corresponding to the bound ligand, is then measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, and the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

Workflow for In Vitro Binding Assay

Caption: Workflow for determining binding affinity via competitive radioligand assay.

Principle of Competitive Binding

Caption: Competitive binding: this compound displaces the radioligand from tau fibrils.

References

- 1. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.abo.fi [research.abo.fi]

THK-5117 as a Biomarker for Alzheimer's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles (NFTs). The development of reliable biomarkers for detecting and monitoring tau pathology is crucial for early diagnosis, tracking disease progression, and evaluating the efficacy of novel therapeutic interventions. THK-5117, a 2-arylquinoline derivative, has emerged as a significant radiotracer for positron emission tomography (PET) imaging of tau pathology in the living brain. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, experimental protocols for its use, and its utility as a biomarker for Alzheimer's disease.

Introduction to this compound

This compound is a second-generation tau PET tracer developed from the arylquinoline series.[1][2] It was designed to overcome some of the limitations of earlier tau tracers, such as high non-specific binding to white matter.[2][3] this compound and its enantiomerically pure S-form, THK-5317, have demonstrated a high affinity for paired helical filament (PHF)-tau, the primary component of NFTs.[3][4] In vitro and in vivo studies have shown that [18F]this compound can effectively visualize the regional distribution of tau pathology in the brains of AD patients, which correlates with the known progression of neurofibrillary pathology and cognitive decline.[5][6][7][8]

Quantitative Data on this compound Binding Properties

The binding characteristics of this compound have been extensively studied using various in vitro techniques. The following tables summarize key quantitative data from binding assays in post-mortem human brain tissue.

Table 1: In Vitro Binding Affinity of this compound and Related Tracers to Tau Aggregates in AD Brain Homogenates

| Tracer | Binding Parameter | Value | Brain Region | Reference |

| [18F]this compound | Kd | 5.19 nM | Medial Temporal | [9] |

| [18F]THK-5105 | Kd | 2.63 nM | Medial Temporal | [9] |

| [3H]THK-5351 | Kd1 | 5.6 nM | Hippocampus | [4][10] |

| Bmax1 | 76 pmol/g | Hippocampus | [4][10] | |

| Kd2 | 1 nM | Hippocampus | [4][10] | |

| Bmax2 | 40 pmol/g | Hippocampus | [4][10] |

Table 2: Competitive Binding Affinities (Ki) of this compound and Other Tau Tracers against [3H]THK-5351 in AD Hippocampus

| Competitor | Ki1 | Ki2 | Reference |

| This compound | 0.3 pM | 20 nM | [4][10] |

| THK-5351 | 0.1 pM | 16 nM | [4][10] |

| T807 (AV-1451) | 0.2 pM | 78 nM | [4][10] |

Table 3: Off-Target Binding of this compound to Monoamine Oxidase B (MAO-B)

| Tracer | Ki vs [3H]deprenyl | Brain Region | Reference |

| This compound | 148 nM | Putamen | [10][11] |

| 286 nM | Hippocampus | [10] | |

| T807 (AV-1451) | 135 nM | Putamen | [10] |

| 227 nM | Hippocampus | [10] |

Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum number of binding sites. Ki: Inhibition constant, a measure of a competitor's binding affinity.

Signaling Pathways and Experimental Workflows

Conceptual Tau Aggregation Pathway in Alzheimer's Disease

The following diagram illustrates the widely accepted hypothesis of tau protein aggregation, which forms the basis for using tracers like this compound to detect Alzheimer's-related pathology.

Experimental Workflow for Evaluating this compound

The evaluation of a novel PET tracer like this compound follows a multi-stage process, from initial in vitro characterization to clinical application in human subjects.

Detailed Experimental Protocols

In Vitro Binding Assays

These assays are crucial for determining the binding affinity and specificity of this compound to tau aggregates.

-

Objective: To quantify the binding affinity (Kd) and density of binding sites (Bmax) of [3H]this compound in post-mortem AD and control brain tissue, and to determine the inhibitory potency (Ki) of non-radiolabeled compounds.

-

Materials:

-

Post-mortem frozen human brain tissue (e.g., hippocampus, temporal cortex) from confirmed AD cases and healthy controls.

-

[3H]this compound (radioligand).

-

Unlabeled this compound and other competing compounds.

-

Binding buffer (e.g., phosphate-buffered saline, PBS).

-

Scintillation counter and vials.

-

Glass fiber filters.

-

-

Procedure (Saturation Assay):

-

Prepare brain homogenates (e.g., 10% w/v) in cold binding buffer.

-

Incubate aliquots of the homogenate with increasing concentrations of [3H]this compound.

-

For non-specific binding determination, incubate a parallel set of samples with a high concentration of unlabeled this compound.

-

Incubate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax values.[11]

-

-

Procedure (Competition Assay):

-

Prepare brain homogenates as described above.

-

Incubate aliquots of the homogenate with a fixed concentration of [3H]this compound and increasing concentrations of the unlabeled competitor drug.

-

Follow steps 4-7 from the saturation assay protocol.

-

Analyze the data to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding), and then derive the Ki value using the Cheng-Prusoff equation.

-

Autoradiography

Autoradiography provides a visual representation of the regional binding of this compound in brain sections.

-

Objective: To visualize the distribution of [3H]this compound binding sites in large frozen sections of AD and control brains and to compare this distribution with tau pathology identified by immunohistochemistry.

-

Materials:

-

Large frozen human brain sections (e.g., 20 µm thick).

-

[3H]this compound or other radiolabeled THK compounds.

-

Unlabeled this compound for non-specific binding.

-

Incubation buffer.

-

Phosphor imaging plates or film.

-

-

Procedure:

-

Pre-incubate the brain sections in buffer to rehydrate.

-

Incubate the sections with a solution containing the radioligand (e.g., [3H]this compound).[12]

-

For non-specific binding, incubate adjacent sections with the radioligand plus an excess of unlabeled this compound.[12]

-

Wash the sections in cold buffer to remove unbound radioligand, followed by a dip in distilled water.

-

Dry the sections thoroughly.

-

Expose the sections to a phosphor imaging plate or autoradiographic film for a designated period.

-

Scan the plate or develop the film to visualize the distribution of radioactivity.

-

Quantify the signal in different brain regions using densitometry software.

-

[18F]this compound Positron Emission Tomography (PET) Imaging

PET imaging allows for the in vivo visualization and quantification of tau pathology in living subjects.

-

Objective: To measure the regional brain uptake and retention of [18F]this compound in AD patients and healthy controls.

-

Materials:

-

[18F]this compound produced in a cyclotron and radiochemistry module.

-

PET/CT or PET/MR scanner.

-

Subjects (AD patients and healthy controls).

-

Image analysis software.

-

-

Procedure:

-

Position the subject in the PET scanner.

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus intravenous injection of [18F]this compound (e.g., 185 MBq).

-

Acquire dynamic emission data for a specified duration (e.g., 90 minutes).[13]

-

Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.

-

Co-register the PET images to the subject's anatomical MRI scan.

-

Define regions of interest (ROIs) on the co-registered images.

-

Generate time-activity curves for each ROI.

-

Quantify tracer uptake using methods such as the Standardized Uptake Value Ratio (SUVR), with the cerebellum often used as a reference region.[14] The SUVR is typically calculated for a specific time window post-injection (e.g., 60-80 minutes).[1]

-

Clinical Utility and Longitudinal Studies

Longitudinal PET studies using [18F]this compound have been instrumental in understanding the progression of tau pathology over time.[5][6][7] These studies have demonstrated that:

-

The annual rate of change in [18F]this compound binding is significantly elevated in the temporal lobes of AD patients compared to healthy controls.[6][15]

-

The spatial pattern of increasing [18F]this compound retention is consistent with the known Braak staging of neurofibrillary pathology, spreading from medial to lateral temporal regions.[6][7]

-

A significant correlation exists between the annual increase in regional [18F]this compound binding and the rate of cognitive decline, as measured by scales like the ADAS-cog.[5][6]

These findings underscore the potential of this compound as a biomarker for monitoring disease progression and as an outcome measure in clinical trials of anti-tau therapies.[5][7]

Limitations and Off-Target Binding

Despite its utility, this compound has some limitations. One of the primary concerns is its off-target binding to monoamine oxidase B (MAO-B), which is present in high concentrations in the basal ganglia and other brain regions.[10][11] This can lead to an overestimation of the tau load in these areas. Additionally, like other first and second-generation tau tracers, this compound can exhibit non-specific binding to white matter, which may complicate the interpretation of the signal in adjacent gray matter regions.[2][3] Studies in animal models have also suggested potential binding to Aβ plaques under certain conditions, although its affinity for tau is substantially higher.[16][17]

Conclusion

This compound has been a valuable tool in the field of Alzheimer's research, providing critical insights into the in vivo progression of tau pathology. Its ability to distinguish AD patients from healthy controls and to track the accumulation of NFTs over time has established it as a significant biomarker. While the development of newer generations of tau tracers with improved specificity and lower off-target binding is ongoing, the foundational knowledge gained from studies with this compound remains essential for researchers, scientists, and drug development professionals working to combat Alzheimer's disease. This guide provides the core technical information necessary to understand and utilize this compound in a research or clinical trial setting.

References

- 1. researchgate.net [researchgate.net]

- 2. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET [mdpi.com]

- 3. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Longitudinal Assessment of Tau Pathology in Patients with Alzheimer's Disease Using [18F]this compound Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Longitudinal Assessment of Tau Pathology in Patients with Alzheimer’s Disease Using [18F]this compound Positron Emission Tomography | PLOS One [journals.plos.org]

- 7. Longitudinal Assessment of Tau Pathology in Patients with Alzheimer’s Disease Using [18F]this compound Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [(18)F]this compound PET for assessing neurofibrillary pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 10. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uu.diva-portal.org [uu.diva-portal.org]

- 13. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. journals.plos.org [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. (S)-[18F]THK5117 brain uptake is associated with Aβ plaques and MAO-B enzyme in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of THK-5117: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro binding properties of THK-5117, a radioligand developed for the detection of tau pathology in Alzheimer's disease (AD). The following sections detail its binding affinities, off-target interactions, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field of neurodegenerative diseases.

Quantitative Binding Properties of this compound

The in-vitro binding characteristics of this compound have been evaluated through various radioligand binding assays, providing insights into its affinity and specificity for tau aggregates.

High-Affinity Binding to Tau Aggregates

In-vitro binding assays using brain homogenates from AD patients have demonstrated that this compound binds to tau pathology with high affinity. Competition studies have revealed the presence of multiple binding sites with varying affinities. Notably, a super-high-affinity site with a picomolar inhibition constant (Ki) and a high-affinity site in the nanomolar range have been identified.[1][2]

Table 1: Competitive Binding Affinities (Ki) of this compound and other Tau Tracers against [³H]-THK5351 in AD Hippocampus Homogenates

| Tracer | Super-High-Affinity Site (Ki) | High-Affinity Site (Ki) |

| This compound | 0.3 pM | 20 nM |

| THK5351 | 0.1 pM | 16 nM |

| T807 (AV-1451) | 0.2 pM | 78 nM |

Data sourced from competition binding assays in postmortem hippocampus brain homogenates from patients with AD.[1][2]

Off-Target Binding Profile

A significant aspect of this compound's in-vitro characterization is its off-target binding, primarily to monoamine oxidase B (MAO-B).[1][2][3] Competition assays using [³H]-deprenyl, a selective MAO-B inhibitor, have quantified this interaction. The affinity of this compound for MAO-B is notably lower than its affinity for tau aggregates.[1][2]

Table 2: Off-Target Binding Affinity (Ki) of this compound for MAO-B

| Brain Region | This compound Ki against [³H]-deprenyl |

| Hippocampus | 286 nM |

| Putamen | 148 nM |

Data from competition binding studies using postmortem brain homogenates from patients with AD.[2]

Some studies have indicated that while this compound binds to MAO-B, this interaction may not significantly impact PET signals in vivo.[1] However, other research suggests that off-target binding to MAO-B and β-sheet structures in myelin may contribute to nonspecific signals.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of radioligands like this compound. The following are summaries of commonly employed experimental protocols.

Competition Binding Assays in Brain Homogenates

This assay is used to determine the inhibition constant (Ki) of a ligand against a radiolabeled competitor.

Protocol:

-

Tissue Preparation: Postmortem brain tissue (e.g., hippocampus, putamen) from diagnosed AD patients is homogenized to a concentration of approximately 0.2 mg/ml in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4).[1]

-

Incubation: The brain homogenate is incubated with a radioligand (e.g., 1.5 nM [³H]-THK5351 for tau binding or 10 nM [³H]-deprenyl for MAO-B binding) and increasing concentrations of the unlabeled competitor (e.g., this compound, ranging from 10⁻¹⁴ to 10⁻⁵ M).[1]

-

Equilibrium: The mixture is incubated at room temperature for 2 hours to allow binding to reach equilibrium.[1]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters that have been presoaked in 0.3% polyethylenimine to reduce non-specific binding.[1]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a beta counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.

In-Vitro Autoradiography

Autoradiography allows for the visualization and regional quantification of radioligand binding in brain sections.

Protocol:

-

Tissue Preparation: Large frozen sections from postmortem AD brains are used.[1] For some studies, paraffin-embedded sections may be deparaffinized.[5]

-

Incubation: Brain sections are incubated with a radiolabeled tracer (e.g., [¹¹C]-THK5351).[1] For competition studies, adjacent sections are incubated with the radiotracer in the presence of an unlabeled competitor (e.g., this compound, T807, or deprenyl).[1][2]

-

Washing: After incubation, the sections are washed to remove unbound radiotracer.

-

Exposure: The labeled sections are exposed to a phosphor imaging plate or film.

-

Imaging and Analysis: The resulting image is scanned and analyzed to determine the regional distribution and density of radioligand binding.

Visualizing Methodologies and Binding Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the binding characteristics of this compound.

Caption: Workflow for a competition binding assay to determine the Ki of this compound.

References

- 1. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. uu.diva-portal.org [uu.diva-portal.org]

Preclinical evaluation of [18F]THK-5117 in transgenic mice

An in-depth analysis of the preclinical evaluation of the tau positron emission tomography (PET) tracer, [18F]THK-5117, in transgenic mouse models reveals its potential and limitations for in vivo imaging of tau pathology. This technical guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in neurodegenerative diseases and drug development.

Introduction

[18F]this compound is a 2-arylquinoline derivative developed for the in vivo visualization of neurofibrillary tangles (NFTs), a primary pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] Preclinical evaluation in transgenic animal models that recapitulate aspects of human tau pathology is a critical step in validating such imaging agents. These studies are essential for understanding the tracer's in vivo binding characteristics, pharmacokinetics, and its correlation with the underlying pathology. This guide focuses on the evaluation of [18F]this compound in various transgenic mouse models, including those expressing hyperphosphorylated tau (P301S and biGT) and an amyloid-β (Aβ) deposition model (APP/PS1-21) to investigate off-target binding.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo small-animal PET studies of [18F]this compound in different transgenic mouse models.

In Vivo Small-Animal PET Imaging Data

Table 1: [18F]this compound Standardized Uptake Value Ratio (SUVR) in Tau Transgenic Mice

| Mouse Model | Age (months) | Brain Region | SUVR (Transgenic) | SUVR (Wild-Type) | % Increase vs. WT | P-value |

| P301S | 5.5 | Brain Stem | 1.18 ± 0.04 | 1.16 ± 0.05 | ~1.7% | NS |

| P301S | Aged | Brain Stem | - | 1.17 | 11% | < 0.001[1][5] |

| biGT | 12 | Entorhinal Cortex / Amygdala | - | 1.01 | 14.9% | < 0.001[2][5] |

| biGT | 21 | Entorhinal Cortex / Amygdala | - | 1.01 | 15.2% | < 0.001[2][5] |

SUVR values are typically calculated using the cerebellum as the reference region. Data is presented as mean ± SD where available.

Table 2: Correlation Between PET SUVR and Immunohistochemistry

| Mouse Model | Correlation (R-value) | P-value |

| P301S | 0.8 | < 0.001[1] |

| biGT | 0.7 | < 0.001[1] |

Off-Target Binding Studies in APP/PS1-21 Mice

Studies in APP/PS1-21 mice, which develop Aβ plaques but not NFTs, revealed that [18F]this compound exhibits off-target binding.[3][4] This binding is primarily associated with Aβ plaques and, to a lesser extent, the MAO-B enzyme.[3][4] Pre-treatment with deprenyl, an MAO-B inhibitor, reduced the binding of [18F]this compound in several brain regions.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols used in the evaluation of [18F]this compound.

Animal Models

-

P301S Mice: These mice express the P301S mutation in the human tau gene, leading to the development of neurofibrillary tangles.[1]

-

bigenic GSK-3β x Tau-P301L (biGT) Mice: These mice overexpress both human tau with the P301L mutation and GSK-3β, accelerating tau pathology.[1]

-

APP/PS1-21 Mice: This model of amyloid deposition expresses mutated amyloid precursor protein (APP) and presenilin 1 (PS1), leading to Aβ plaque formation without NFT pathology.[3][4]

-

Wild-Type (WT) Controls: Age-matched wild-type mice (e.g., C57BL/6) were used as controls in these studies.[1][2]

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound was performed as previously described.[6] Key quality control parameters include:

Small-Animal PET Imaging

-

Animal Preparation: Mice were anesthetized, often with isoflurane, and placed in a stereotactic holder.

-

Radiotracer Administration: A bolus of 16 ± 2 MBq of [18F]this compound was administered intravenously via a tail vein.[1][2][7]

-

Emission Scan: Dynamic emission recordings were initiated immediately after injection.

-

Transmission Scan: A 15-minute transmission scan was performed for attenuation correction.[1][7]

-

Image Analysis:

-

PET images were co-registered to a magnetic resonance imaging (MRI) mouse brain atlas.[1][7]

-

Standardized Uptake Values (SUV) were calculated and scaled to the cerebellum to generate SUVRs.[1][7]

-

Volume-of-interest (VOI) based analysis and statistical parametric mapping (SPM) were used to assess regional differences in tracer uptake.[1][7]

-

Validation Techniques

-

Autoradiography (Ex Vivo and In Vitro):

-

Ex Vivo: Mice were injected with [18F]this compound (approx. 15 MBq) and sacrificed 50 minutes post-injection. Brains were removed, frozen, and sectioned.[2]

-

In Vitro: Brain sections were incubated with [18F]this compound.

-

Blocking Studies: To confirm the saturable and specific binding of the tracer, adjacent sections were incubated with an excess of non-radioactive ("cold") this compound.[1][2]

-

-

Immunohistochemistry: Brain sections were stained with antibodies targeting hyperphosphorylated tau, such as AT8, to correlate the PET signal with the density and distribution of NFTs.[1][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the preclinical evaluation of [18F]this compound.

Caption: Experimental workflow for the preclinical evaluation of [18F]this compound.

Caption: Logical relationship for validating [18F]this compound binding to tau pathology.

Caption: On-target and potential off-target binding of [18F]this compound in the brain.

References

- 1. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. (S)-[18F]THK5117 brain uptake is associated with Aβ plaques and MAO-B enzyme in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetics of THK-5117: A Technical Guide for Researchers

An In-depth Examination of a First-Generation Tau PET Radiotracer

THK-5117, a 2-arylquinoline derivative, emerged as a significant first-generation radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its on- and off-target binding characteristics. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in understanding and utilizing this important research tool.

Quantitative Pharmacokinetic and Binding Data

The pharmacokinetic profile and binding affinities of this compound and its enantiomer (S)-[18F]this compound (also known as [18F]THK-5317) have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinities of this compound and Related Tracers

| Tracer | Target | Brain Region | Ki (nM) | Kd (nM) | Bmax (pmol/g or fmol/mg) | Citation |

| 3H-THK-5117 | Tau | Temporal Cortex (AD) | - | 2.2 (high affinity), 24 (low affinity) | 250 fmol/mg, 1416 fmol/mg | [1] |

| This compound | Tau (competing with 3H-THK-5351) | Hippocampus (AD) | 0.0003 (super-high), 20 (high) | - | - | [2] |

| This compound | MAO-B (competing with 3H-L-deprenyl) | Putamen (AD) | 148 | - | - | [2] |

| This compound | MAO-B (competing with 3H-L-deprenyl) | Hippocampus (AD) | 286 | - | - | [2] |

Table 2: In Vivo Brain Uptake of [18F]this compound in Human Subjects

| Subject Group | Brain Region | SUVR (60-80 min post-injection) | Citation |

| Alzheimer's Disease | Temporal Lobe | Significantly higher than controls | [1] |

| Alzheimer's Disease | Medial Temporal Cortex | Higher than [11C]PiB retention | [1] |

| Healthy Controls | Temporal Lobe | Lower than AD patients | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the pharmacokinetic evaluation of this compound.

In Vitro Binding Assays

These assays are fundamental for determining the binding affinity and density of a radiotracer to its target.

-

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of 3H-THK-5117 in human brain tissue.

-

Materials:

-

Post-mortem human brain tissue homogenates (e.g., temporal cortex, hippocampus) from Alzheimer's disease patients and healthy controls.

-

3H-THK-5117 (radioligand).

-

Unlabeled this compound (for determining non-specific binding).

-

Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate brain homogenates (approximately 0.1 mg of tissue) with varying concentrations of 3H-THK-5117.

-

For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled this compound to a parallel set of incubations.

-

Incubate for 2 hours at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold PBS to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using Scatchard plots or non-linear regression to determine Kd and Bmax values.

-

In Vitro Autoradiography

Autoradiography allows for the visualization of the regional distribution of radiotracer binding in tissue sections.

-

Objective: To visualize the distribution of 3H-THK-5117 binding in post-mortem human brain sections.

-

Materials:

-

Frozen human brain sections (e.g., 80 µm thick) mounted on slides.

-

3H-THK-5117 (e.g., 4 nM).

-

Unlabeled this compound (e.g., 10 µM for non-specific binding).

-

PBS with 0.1% BSA.

-

Phosphor imaging plate or film.

-

-

Procedure:

-

Pre-incubate the brain sections for 10 minutes in PBS with 0.1% BSA.

-

Incubate the sections with 3H-THK-5117 for 1 hour at room temperature.

-

For non-specific binding, incubate adjacent sections with 3H-THK-5117 in the presence of unlabeled this compound.

-

Wash the sections three times for 5 minutes each in cold incubation buffer to remove unbound radioligand.

-

Dip the slides in cold distilled water and allow them to dry completely.

-

Expose the sections to a phosphor imaging plate or film for an appropriate duration (e.g., three days).

-

Scan the imaging plate or develop the film to visualize the distribution of radioactivity.

-

Human PET Imaging

Positron Emission Tomography (PET) enables the non-invasive in vivo quantification of radiotracer distribution in the brain.

-

Objective: To assess the regional brain uptake of [18F]this compound in patients with Alzheimer's disease and healthy controls.

-

Patient Preparation:

-

Patients should fast for at least 4 hours prior to the scan.

-

Blood glucose levels should be checked before tracer injection.

-

-

Tracer Administration:

-

Administer [18F]this compound (typically around 185 MBq or 5 mCi) as an intravenous bolus injection.

-

-

Image Acquisition:

-

Perform a dynamic PET scan for 90 minutes immediately following tracer injection.

-

Acquisition frames can be structured as follows: 6 x 10s, 3 x 20s, 2 x 30s, 2 x 60s, 2 x 150s, 4 x 300s, and 6 x 600s[3].

-

A transmission scan for attenuation correction should be performed before the emission scan.

-

Anatomical reference images should be acquired using Magnetic Resonance Imaging (MRI) for co-registration and region of interest (ROI) definition.

-

-

Data Analysis:

-

Correct PET data for attenuation, scatter, and radioactive decay.

-

Co-register the dynamic PET images to the individual's MRI.

-

Define regions of interest (ROIs) on the MRI, including cortical areas (e.g., temporal lobe, frontal cortex) and a reference region (e.g., cerebellar cortex).

-

Generate time-activity curves (TACs) for each ROI.

-

Calculate standardized uptake value ratios (SUVR) by dividing the average tracer uptake in a target ROI at a specific time window (e.g., 60-80 minutes post-injection) by the average uptake in the reference region.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows related to the pharmacokinetics of this compound.

Caption: Overview of the ADME pathway for [18F]this compound.

Caption: On- and off-target binding of this compound in the brain.

Caption: Workflow for human PET imaging data analysis with [18F]this compound.

Discussion of Pharmacokinetic Properties

Absorption and Distribution

Following intravenous administration, [18F]this compound rapidly distributes throughout the body via the bloodstream. A crucial characteristic for a brain imaging agent is its ability to cross the blood-brain barrier (BBB). Studies have demonstrated that this compound effectively penetrates the BBB, leading to significant brain uptake. In human PET studies, the tracer shows retention in brain regions known to be affected by tau pathology in Alzheimer's disease, such as the temporal lobes[1]. However, a notable drawback of this compound is its retention in white matter, which can complicate the interpretation of the PET signal in adjacent gray matter regions.

Metabolism and Excretion

Preclinical studies in mice with the S-enantiomer, (S)-[18F]this compound, indicate that the compound is metabolized, with approximately 60% of the total radioactivity in plasma at 60 minutes post-injection representing the parent compound. In contrast, the parent compound accounted for about 95% of the radioactivity in brain tissue at the same time point, suggesting that the primary metabolites are more polar and have limited BBB penetration. The main route of excretion in mice appears to be hepatobiliary. While detailed human metabolism and excretion data are limited, impaired clearance of [18F]this compound from the cerebrospinal fluid (CSF) has been observed in Alzheimer's disease patients, suggesting alterations in glymphatic system function[4].

On-Target and Off-Target Binding

This compound was designed to bind to neurofibrillary tangles composed of hyperphosphorylated tau protein. In vitro studies have confirmed its high affinity for tau aggregates in brain tissue from Alzheimer's disease patients[1][2]. However, subsequent research has revealed that this compound also exhibits off-target binding to other molecules in the brain.

A significant off-target binding site is monoamine oxidase B (MAO-B)[2]. This is particularly relevant as MAO-B levels can be altered in neurodegenerative diseases. Additionally, in a mouse model of Alzheimer's disease that develops amyloid-β plaques but not neurofibrillary tangles, (S)-[18F]this compound showed increased uptake that co-localized with Aβ plaques[5]. This suggests that the in vivo PET signal of this compound may represent a composite of binding to tau, MAO-B, and potentially Aβ plaques, which is a critical consideration for data interpretation. The structure-activity relationship studies of 2-arylquinoline derivatives, including this compound, have been instrumental in developing second-generation tau PET tracers with improved selectivity and reduced off-target binding[6].

Conclusion

This compound has been a valuable tool in the advancement of tau imaging research. Its pharmacokinetic profile, characterized by good brain penetration but also notable off-target binding, has provided crucial insights for the development of more specific and sensitive next-generation tau PET tracers. This technical guide consolidates the key pharmacokinetic data and experimental methodologies for this compound, offering a valuable resource for researchers in the field of neurodegenerative diseases and molecular imaging. A thorough understanding of its properties, including its limitations, is essential for the accurate interpretation of research findings and for the continued development of improved diagnostic tools for tauopathies.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. TPC - [F-18]this compound and [F-18]THK-5317 [turkupetcentre.net]

- 5. (S)-[18F]THK5117 brain uptake is associated with Aβ plaques and MAO-B enzyme in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

THK-5117: A Technical Guide to its Application in Differentiating Alzheimer's Disease from Other Tauopathies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate in vivo detection and differentiation of tau pathologies are critical for the differential diagnosis of neurodegenerative diseases and for monitoring the efficacy of therapeutic interventions. THK-5117, a first-generation 2-arylquinoline derivative radiotracer, has emerged as a significant tool for positron emission tomography (PET) imaging of tau aggregates. This technical guide provides an in-depth overview of this compound, focusing on its utility in distinguishing Alzheimer's disease (AD) from other tauopathies. We present a comprehensive summary of its binding characteristics, detailed experimental protocols for its use in in vitro and in vivo studies, and a discussion of its limitations, including off-target binding. This guide is intended to serve as a valuable resource for researchers and clinicians working to advance our understanding and treatment of tau-related neurodegeneration.

Introduction: The Central Role of Tau in Neurodegeneration

Tau is a microtubule-associated protein that plays a crucial role in stabilizing the neuronal cytoskeleton. In a group of neurodegenerative disorders known as tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs) within neurons.[1] The accumulation of these pathological tau deposits is a hallmark of Alzheimer's disease and is strongly correlated with neuronal loss and cognitive decline.[1]

Beyond Alzheimer's, a spectrum of other neurodegenerative diseases are characterized by the aggregation of different isoforms of the tau protein. These non-AD tauopathies, including Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and Pick's Disease (PiD), exhibit distinct clinical and pathological features. The ability to non-invasively visualize and quantify the burden and distribution of tau pathology in the living brain is therefore paramount for accurate diagnosis, disease staging, and the development of targeted therapies.[2]

This compound is a fluorinated radiotracer developed for the in vivo imaging of tau pathology using PET.[3] Its chemical structure allows it to cross the blood-brain barrier and bind to the β-sheet structures characteristic of tau aggregates.[4] This guide delves into the technical specifics of using this compound as a tool to differentiate the unique patterns of tau deposition in Alzheimer's disease from those in other tauopathies.

This compound Binding Characteristics

The efficacy of a PET tracer is largely determined by its binding affinity and selectivity for its target. This compound has been extensively studied in post-mortem human brain tissue to characterize these properties.

Binding Affinity in Alzheimer's Disease

In vitro binding assays using brain homogenates from individuals with confirmed Alzheimer's disease have demonstrated that this compound binds to tau aggregates with high affinity. Saturation binding studies have revealed the presence of multiple binding sites.[5][6]

| Parameter | Value | Tissue Source | Reference |

| Kd1 | 2.2 nM | AD Temporal Cortex | [6] |

| Bmax1 | 250 fmol/mg | AD Temporal Cortex | [6] |

| Kd2 | 24 nM | AD Temporal Cortex | [6] |

| Bmax2 | 1416 fmol/mg | AD Temporal Cortex | [6] |

| Kd (High Affinity) | 5.19 nM | AD Mesial Temporal Homogenates | [7] |

| Ki (vs. [3H]THK-5351) | 0.3 pM (super-high affinity) | AD Hippocampus | [8] |

| Ki (vs. [3H]THK-5351) | 20 nM (high affinity) | AD Hippocampus | [8] |

Table 1: In Vitro Binding Affinities of this compound in Alzheimer's Disease Brain Tissue.

Binding in Non-Alzheimer's Tauopathies

While this compound demonstrates robust binding to the paired helical filaments (PHFs) of tau found in Alzheimer's disease, its utility in detecting tau aggregates in other tauopathies is less clear. Some studies suggest that first-generation tracers like this compound have a lower affinity for the straight tau filaments characteristic of some non-AD tauopathies.[9] For instance, a derivative, THK-523, was found to selectively bind to PHF-tau in AD but not to tau lesions in PSP, CBD, or PiD.[10][11] This highlights a potential limitation of this compound in differentiating certain tauopathies from AD based solely on binding affinity. However, significant retention of first-generation tracers has been observed in regions affected by 4-repeat (4R) tau isoforms, such as in progressive supranuclear palsy.[9]

Off-Target Binding

A critical consideration for any PET tracer is its potential for off-target binding, which can confound the interpretation of imaging signals. This compound has been shown to exhibit off-target binding to monoamine oxidase B (MAO-B).[4][8][12]

| Off-Target | Ki Value | Brain Region | Reference |

| MAO-B (vs. [3H]deprenyl) | 148 nM | Putamen | [8] |

| MAO-B (vs. [3H]deprenyl) | 286 nM | Hippocampus | [13] |

Table 2: Off-Target Binding Affinity of this compound to MAO-B.

While some research suggests that this off-target binding may not significantly impact the PET signal in vivo,[13] other studies have shown that pretreatment with an MAO-B inhibitor can reduce the uptake of THK derivatives, indicating a contribution of MAO-B binding to the overall signal.[4] This is an important factor to consider when interpreting this compound PET images, particularly in brain regions with high MAO-B expression.

In Vivo PET Imaging with [18F]this compound

PET imaging with [18F]this compound allows for the non-invasive assessment of tau pathology in living subjects.

Differentiating Alzheimer's Disease from Healthy Controls

Numerous studies have demonstrated that [18F]this compound PET can effectively distinguish individuals with Alzheimer's disease from cognitively healthy controls.[3][14] Patients with AD typically show significantly higher tracer retention in brain regions known to accumulate tau pathology, such as the temporal and parietal cortices.[3][15]

| Brain Region | AD SUVR (mean ± SD) | Healthy Control SUVR (mean ± SD) | Reference |

| Orbitofrontal Cortex | 1.40 ± 0.20 | 1.15 ± 0.08 | [15] |

| Superior Temporal Cortex | 1.54 ± 0.28 | 1.20 ± 0.10 | [15] |

| Inferior Temporal Cortex | 1.63 ± 0.29 | 1.25 ± 0.10 | [15] |

| Parietal Cortex | 1.48 ± 0.22 | 1.22 ± 0.08 | [15] |

| Posterior Cingulate | 1.49 ± 0.19 | 1.26 ± 0.07 | [15] |

| Parahippocampal Gyrus | 1.45 ± 0.23 | 1.20 ± 0.09 | [15] |

Table 3: Regional [18F]this compound Standardized Uptake Value Ratios (SUVR) in Alzheimer's Disease Patients vs. Healthy Controls (Cerebellum as reference region).[15]

Differentiating Alzheimer's from Other Tauopathies

The differential diagnostic potential of [18F]this compound lies in the distinct patterns of tau deposition across different tauopathies. While AD typically shows prominent tau accumulation in the medial temporal lobes that spreads to neocortical areas, other tauopathies may present with different regional patterns. For example, PSP is often associated with tau pathology in the brainstem and basal ganglia.[2] Although direct comparative SUVR data across a range of non-AD tauopathies for this compound is not extensively available in a standardized format, qualitative reports suggest that the tracer can detect tau pathology in non-AD conditions, and the pattern of uptake can aid in differential diagnosis.[1][2]

Experimental Protocols

In Vitro Autoradiography with [3H]this compound

This protocol outlines the key steps for performing in vitro autoradiography on human post-mortem brain tissue to visualize the binding of [3H]this compound.

In Vitro Autoradiography Workflow for [3H]this compound.

Methodology:

-

Tissue Preparation:

-

Obtain frozen post-mortem human brain tissue blocks from well-characterized cases of AD, other tauopathies, and healthy controls.

-

Using a cryostat, cut 10-20 µm thick sections of the brain regions of interest.[16]

-

Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.

-

Store the slides at -80°C until use.[17]

-

-

Binding Assay:

-

Bring the slides to room temperature before the assay.

-

Pre-incubation: To reduce non-specific binding and remove endogenous ligands, pre-incubate the slides in a buffer solution (e.g., Tris-HCl or phosphate-buffered saline) for a specified time (e.g., 15-30 minutes) at room temperature.[16][17]

-

Incubation: Incubate the sections with a solution containing [3H]this compound at a concentration appropriate for detecting the target binding sites (typically in the low nanomolar range). For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of unlabeled this compound (e.g., 1-10 µM).[6] The incubation is typically carried out for 60-90 minutes at room temperature.[17]

-

Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple washes of short duration (e.g., 2-5 minutes each).[16][17]

-

Drying: Briefly dip the slides in ice-cold distilled water to remove buffer salts and then dry them under a stream of cool air.[16][17]

-

-

Signal Detection and Analysis:

-

Exposure: Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette. The exposure time will vary depending on the specific activity of the radioligand and the density of the binding sites (typically several days to weeks).[17]

-

Imaging: Scan the phosphor imaging plate using a phosphor imager or develop the film.

-

Quantification: Analyze the resulting autoradiograms using densitometry software. Calibrate the optical density values using tritium standards to quantify the amount of radioligand bound per unit of tissue mass or area (e.g., fmol/mg tissue). Specific binding is calculated by subtracting the non-specific binding from the total binding.[17]

-

In Vivo PET Imaging with [18F]this compound

This protocol provides a general framework for conducting a clinical research PET study with [18F]this compound.

In Vivo [18F]this compound PET Imaging Workflow.

Methodology:

-

Subject Preparation:

-

Obtain written informed consent from all participants.

-

Screen subjects based on inclusion and exclusion criteria (e.g., clinical diagnosis, cognitive scores, absence of contraindications to PET).

-

Insert an intravenous catheter for radiotracer injection.

-

-

Radiotracer Administration:

-

Synthesize [18F]this compound according to established radiochemistry protocols.

-

Administer a bolus injection of [18F]this compound (typically 185-370 MBq) intravenously.[18]

-

-

PET Image Acquisition:

-

Position the subject comfortably in the PET scanner.

-

Perform a transmission scan for attenuation correction using a CT or radioactive source.[18]

-

Acquire dynamic or static emission data. A typical dynamic acquisition might last for 90 minutes post-injection.[18] For static imaging, a common protocol involves a 20-minute scan starting 40 to 60 minutes after tracer injection.[2][3]

-

-

Image Processing and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., ordered subset expectation maximization).

-

Co-register the PET images to the subject's structural MRI for anatomical localization of tracer uptake.

-

Define regions of interest (ROIs) on the co-registered images corresponding to various brain structures.

-

Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by dividing the mean uptake in the ROI by the mean uptake in a reference region with low specific binding, such as the cerebellar gray matter.[2]

-

Perform statistical analysis to compare SUVR values between different subject groups.

-

Signaling Pathways in Tauopathy

The aggregation of tau is a complex process influenced by several cellular signaling pathways. Hyperphosphorylation is a key event that leads to the detachment of tau from microtubules and its subsequent aggregation.

Simplified Signaling Pathway of Tau Pathology.

Conclusion and Future Directions

This compound has proven to be a valuable first-generation radiotracer for the in vivo imaging of tau pathology in Alzheimer's disease. Its ability to differentiate AD patients from healthy controls is well-established. However, its utility in distinguishing between different tauopathies is more nuanced due to potential differences in binding to various tau isoforms and its off-target binding to MAO-B.

For researchers and drug development professionals, this compound remains a useful tool, particularly in the context of Alzheimer's disease. When using this tracer, it is crucial to be aware of its limitations and to consider the potential contribution of off-target binding to the imaging signal.

The development of second-generation tau PET tracers with improved selectivity and lower off-target binding represents a significant advancement in the field. Comparative studies between first- and second-generation tracers will be essential to fully understand their respective strengths and weaknesses in the differential diagnosis of tauopathies. Ultimately, the continued refinement of tau imaging agents will be instrumental in unraveling the complexities of these devastating neurodegenerative diseases and in accelerating the development of effective treatments.

References

- 1. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo imaging of tau deposition in Alzheimer’s disease using both [18F]-THK5317 and [18F]-S16: A pilot human study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.abo.fi [research.abo.fi]

- 5. Visualization of regional tau deposits using (3)H-THK5117 in Alzheimer brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-[18F]THK5117 brain uptake is associated with Aβ plaques and MAO-B enzyme in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [(18)F]this compound PET for assessing neurofibrillary pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Autoradiography [fz-juelich.de]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of First-Generation Tau PET Tracers: The Case of THK-5117

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of first-generation tau Positron Emission Tomography (PET) tracers, with a primary focus on [18F]THK-5117. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core characteristics, experimental methodologies, and limitations of this early-generation imaging agent.

Introduction: The Imperative for Tau Imaging

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a defining pathological hallmark of Alzheimer's disease (AD) and other tauopathies. The density and distribution of these tau aggregates correlate strongly with neuronal loss and cognitive decline, making them a critical target for diagnostic imaging and therapeutic monitoring. The development of PET tracers capable of selectively binding to tau pathology in the living brain has been a major advancement in the field of neurodegenerative disease research. First-generation tau PET tracers, such as this compound, were pivotal in demonstrating the feasibility of in vivo tau imaging, paving the way for the development of more refined imaging agents.

[18F]this compound: Binding Characteristics and Pharmacokinetics

[18F]this compound is an arylquinoline derivative that demonstrated the potential for in vivo visualization of tau pathology.[1] Its binding properties and pharmacokinetic profile have been characterized in numerous preclinical and clinical studies.

On-Target Binding to Tau Aggregates

In vitro autoradiography studies on post-mortem AD brain sections have shown that [3H]this compound binding co-localizes with tau pathology, as confirmed by Gallyas-Braak silver staining and immunostaining with anti-tau antibodies.[1][2] High tracer accumulation is observed in regions known for dense NFT pathology, such as the CA1 area of the hippocampus and the entorhinal cortex.[1] Saturation binding studies in AD brain homogenates indicated the presence of multiple binding sites.[3] this compound has been shown to bind to both 3R and 4R tau isoforms.[4]

Off-Target Binding: A Key Limitation

A significant challenge with first-generation tau PET tracers, including this compound, is their off-target binding, which can confound the interpretation of PET images.

-

Monoamine Oxidase B (MAO-B): this compound exhibits notable binding to MAO-B, an enzyme abundant in the basal ganglia and other subcortical structures.[5] Competition studies with the MAO-B inhibitor L-deprenyl have demonstrated this interaction.[6][7] This off-target binding can lead to a non-specific signal in brain regions that are not necessarily characterized by high tau pathology.

-

Amyloid-β (Aβ) Plaques: While developed to be tau-selective, studies in mouse models of amyloid deposition have shown that (S)-[18F]THK5117 uptake can be associated with Aβ plaques, particularly in aging models where tau pathology is absent.[8][9][10]

-

White Matter: this compound has also been noted for its non-specific retention in white matter, which can reduce the signal-to-noise ratio and complicate the quantification of tau burden in adjacent gray matter regions.[1][11]

Pharmacokinetics

Studies in mice have shown that [18F]this compound has good brain uptake with relatively rapid washout from normal brain tissue.[12] However, the presence of radiometabolites has been identified in plasma, although these do not appear to penetrate the brain.[12] The (S)-enantiomer, (S)-[18F]this compound (also known as [18F]THK-5317), was found to have faster kinetics and provide better contrast images compared to the racemic mixture.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related first-generation tracers from published literature.

Table 1: In Vitro Binding Affinities (Ki) of this compound and Comparators

| Tracer | Target | Brain Region | Ki (nM) | Reference |

| This compound | MAO-B | Hippocampus | 286 | [6] |

| This compound | MAO-B | Putamen | 148 | [6] |

| T807 (AV-1451) | MAO-B | Hippocampus | 227 | [6] |

| T807 (AV-1451) | MAO-B | Putamen | 135 | [6] |

Table 2: Saturation Binding Parameters of [3H]THK-5351 in AD Hippocampus

| Parameter | Value | Reference |

| Kd1 | 1 nM | [6][14] |

| Bmax1 | 40 pmol/g | [6][14] |

| Kd2 | 5.6 nM | [6][14] |

| Bmax2 | 76 pmol/g | [6][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used in the evaluation of this compound.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically performed via a nucleophilic substitution reaction.

Caption: General workflow for the radiosynthesis of [18F]this compound.

Detailed Steps:

-

[18F]Fluoride Production: [18F]Fluoride is produced via a cyclotron and trapped on an anion-exchange resin.

-

Elution: The [18F]fluoride is eluted from the resin using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.

-

Labeling Reaction: The tosylated precursor of this compound is dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO) and added to the dried [18F]fluoride. The reaction mixture is heated at an elevated temperature (e.g., 120°C) for a specific duration.

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [18F]this compound from unreacted precursor and byproducts.

-